molecular formula C7H9N3 B066366 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine CAS No. 192869-50-4

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine

Cat. No.: B066366
CAS No.: 192869-50-4
M. Wt: 135.17 g/mol
InChI Key: STXKJIIHKFGUCY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine typically involves the condensation of pyridine derivatives with pyrimidine derivatives. One common method includes the reaction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl carboxamidines, followed by subsequent reactions with trifluoromethanesulfonic anhydride and secondary amines . The reaction conditions often involve the use of solvents like dichloromethane and ethanol, with temperature control being crucial for the success of the synthesis .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine is unique due to its specific ring fusion and the potential for diverse chemical modifications. This structural uniqueness allows for the exploration of various biological activities and the development of novel therapeutic agents .

Properties

IUPAC Name

5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-2-8-3-6-4-9-5-10-7(1)6/h4-5,8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXKJIIHKFGUCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CN=CN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20940959
Record name 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
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Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192869-50-4
Record name 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20940959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
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Synthesis routes and methods I

Procedure details

A solution of the product from Step B above (730 mg) in 10 mL of dichloromethane was cooled to 0° C. and treated dropwise with 5 mL of trifluoroacetic acid. The solution was warmed to room temperature and, after 1 h, concentrated under reduced pressure. The residue was dissolved in methanol and applied to an ion-exchange column (Varian Bond-Elut SCX, 5 g; preconditioned with methanol). The column was washed several times with methanol, and the amine product was eluted with 1.0M ammonia-methanol. The fractions containing product were concentrated under reduced pressure to afford the title compound as an orange oil. LC/MS 136.1 (M+1).
Quantity
0 (± 1) mol
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reactant
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10 mL
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solvent
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5 mL
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Synthesis routes and methods II

Procedure details

A mixture of 6-benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (2.0 g, 6.80 mmol), (trans)-2,5-dimethylpiperazine dihydrochloride (7.63 g, 40.8 mmol), DIEA (15.4 mL, 88 mmol) and iPrOH (180 mL) was heated at 80° C. for 3.5 days. At that time the reaction was diluted with diethyl ether and the solid was removed by filtration. The filtrate was then washed with brine and the organic layer was dried (Na2SO4), filtered and concentrated to provide crude racemic 6-benzyl-2-chloro-4-(trans)-2,5-dimethylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, which was then carried to the next step without further purification. MS (ESI+) m/z 372.2 (M+H)+
Quantity
2 g
Type
reactant
Reaction Step One
Name
(trans)-2,5-dimethylpiperazine dihydrochloride
Quantity
7.63 g
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reactant
Reaction Step One
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15.4 mL
Type
reactant
Reaction Step One
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Quantity
180 mL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine derivatives have demonstrated activity as antagonists of various biological targets, including:

  • Dihydrofolate reductase (DHFR): These compounds competitively inhibit DHFR, an enzyme crucial for folate metabolism and DNA synthesis. By blocking DHFR, they disrupt cellular replication and proliferation, particularly in microorganisms like Pneumocystis carinii and Toxoplasma gondii [, ].
  • Phosphoinositide 3-kinase δ (PI3Kδ): Certain derivatives, like Leniolisib (CDZ173), selectively inhibit PI3Kδ, a key enzyme in leukocyte signaling pathways. This inhibition leads to a dampened immune response through the suppression of B cell activation, antibody production, and various immune cell functions [, ].
  • TASK-3 potassium channels: Specific this compound analogs act as antagonists of TASK-3 channels, influencing neuronal excitability and potentially impacting sleep architecture [, ].

ANone: While the core structure of this compound is consistent, the molecular formula and weight vary significantly depending on the specific substituents attached to the core scaffold. Spectroscopic data, including NMR and mass spectrometry, are essential for characterizing these individual derivatives but are not provided in the provided abstracts.

ANone: Research highlights the significant impact of structural modifications on the biological activity of this compound derivatives:

  • DHFR Inhibition: Studies on 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine analogs revealed that 2′-bromo-3′,4′,5′-trimethoxybenzyl substitution at the 6-position conferred potent DHFR inhibitory activity against P. carinii, T. gondii, and rat liver enzymes [, ]. Further modifications indicated that 3′,4′,5′-trimethoxybenzyl analogs generally exhibited higher potency than 2′,5′-dimethoxybenzyl counterparts. Additionally, a direct CH2 bridge between the core and the substituent proved more favorable for activity compared to CH2CH2 or CH2CH2CH2 linkers [].
  • PI3Kδ Inhibition: The development of Leniolisib (CDZ173) exemplified how structural optimization led to a highly selective and potent PI3Kδ inhibitor. Modifications included morphing the heterocyclic core to reduce lipophilicity and replacing a phenyl group with a pyrrolidine-3-amine moiety, resulting in an improved on-target profile and desirable pharmacokinetic properties [].
  • TASK-3 Channel Blockade: Research on this compound-based TASK-3 antagonists showed that the presence of a hydrogen bond acceptor group capable of interacting with the selectivity filter threonines significantly enhanced potency [].

ANone: A range of in vitro and in vivo studies have been conducted to assess the efficacy of this compound derivatives:

  • PI3Kδ Inhibition: Leniolisib (CDZ173) exhibited potent inhibition of various immune cell functions in vitro. In vivo studies in rats and monkeys demonstrated concentration- and time-dependent inhibition of B cell activation. Furthermore, Leniolisib effectively suppressed antigen-specific antibody production and ameliorated disease symptoms in a rat model of collagen-induced arthritis [].
  • TASK-3 Channel Blockade: A potent TASK-3 antagonist derived from this compound successfully modulated sleep architecture in rodent EEG telemetry models, demonstrating its pharmacological target engagement and potential for treating neurological conditions [].
  • DHFR Inhibitors: Resistance to DHFR inhibitors can arise from mutations in the DHFR enzyme itself, reducing drug binding affinity. Additionally, increased DHFR expression or alterations in folate uptake mechanisms can contribute to resistance [].
  • PI3Kδ Inhibitors: Resistance mechanisms for PI3Kδ inhibitors are still being elucidated but could involve mutations within the PI3Kδ binding site, activation of downstream signaling pathways, or upregulation of compensatory pathways [].

ANone: this compound and its derivatives have been a subject of research for several decades, with a particular focus on their potential as therapeutic agents:

  • Early Research: Initial investigations explored the synthesis and chemical reactivity of this compound derivatives, laying the foundation for subsequent studies on their biological activity [, , ].
  • Antifolate Activity: The discovery of 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine analogs as DHFR inhibitors marked a significant milestone. These compounds demonstrated potent activity against microorganisms like P. carinii and T. gondii, highlighting their potential as anti-infective agents [, , ].
  • Expanding Therapeutic Applications: Subsequent research expanded the therapeutic potential of this compound beyond its initial anti-infective applications. The identification of potent and selective PI3Kδ inhibitors like Leniolisib paved the way for their development as immunomodulatory therapies for inflammatory and autoimmune diseases [, ].
  • Neurological Potential: The discovery of this compound-based TASK-3 channel antagonists further broadened the therapeutic scope of this scaffold, suggesting its potential for treating neurological disorders [, ].

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